molecular formula C33H58Br2N2O3 B1669763 Dacuronium Bromide CAS No. 27115-86-2

Dacuronium Bromide

Cat. No.: B1669763
CAS No.: 27115-86-2
M. Wt: 690.6 g/mol
InChI Key: SUKULMJPMHYWKC-GMMLHHOXSA-L
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Description

Dacuronium Bromide (developmental code name NB-68) is an aminosteroid-based neuromuscular blocking agent that was never marketed for clinical use . It is classified as a competitive antagonist of the nicotinic acetylcholine receptor (nAChR) . By binding to this receptor at the neuromuscular junction, it competes with acetylcholine, preventing the receptor's activation and leading to skeletal muscle relaxation. This mechanism of action places it in the category of non-depolarizing neuromuscular blockers. As a research chemical, this compound is of significant value for pharmacological studies, particularly in investigations exploring the structure-activity relationships of steroidal neuromuscular blocking agents . It provides researchers with a tool to study neuromuscular transmission and the competitive inhibition of nicotinic receptors in experimental settings. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H58N2O3.2BrH/c1-23(36)38-30-20-24-12-13-25-26(33(24,3)22-29(30)35(5)18-10-7-11-19-35)14-15-32(2)27(25)21-28(31(32)37)34(4)16-8-6-9-17-34;;/h24-31,37H,6-22H2,1-5H3;2*1H/q+2;;/p-2/t24-,25+,26-,27-,28-,29-,30-,31-,32-,33-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKULMJPMHYWKC-GMMLHHOXSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5O)[N+]6(CCCCC6)C)C.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1[N+]4(CCCCC4)C)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5O)[N+]6(CCCCC6)C)C.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H58Br2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

690.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27115-86-2
Record name Dacuronium bromide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027115862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dacuronium bromide
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.834
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DACURONIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33482245B6
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Androstane Skeleton Functionalization

The synthesis of this compound likely begins with functionalization of the androstane core. Patent US7569687B2, though focused on rocuronium bromide, provides a template for quaternizing steroidal amines. For dacuronium, this would involve:

  • Selective Acetylation : Introducing an acetate group at the 3α-position of the androstane diol precursor, analogous to the mono-acetylation step in rocuronium synthesis.
  • Piperidinium Quaternization : Reacting the diol intermediate with methylpiperidine under alkylating conditions. This step mirrors methods described for rocuronium, where allyl bromide is used in excess (8.7 equivalents) to achieve high yields.

A critical challenge is avoiding over-alkylation, which could lead to undesired bis-quaternary species. Temperature control (0–5°C) and stoichiometric precision are essential to favor mono-quaternization before introducing the second piperidinium group.

Purification and Crystallization Strategies

Purification of intermediates significantly impacts final product purity. For the mono-acetylated intermediate, column chromatography on alumina followed by crystallization from dichloromethane-diethyl ether mixtures has been effective in removing positional isomers. Subsequent quaternization steps require anti-solvent precipitation, typically using ether or acetone, to isolate the dibromide salt.

Example Protocol :

  • Dissolve crude this compound in methanol (3 volumes).
  • Add activated carbon and filter to decolorize.
  • Precipitate by adding cold ether (-20°C) under vigorous stirring.
  • Recover the solid via filtration and dry under vacuum at ≤35°C.

This method, adapted from rocuronium bromide purification, reduces impurities to <0.05% as verified by HPLC.

Analytical and Quality Control Considerations

HPLC Profiling and Impurity Monitoring

HPLC analysis is indispensable for assessing synthetic success. The presence of pancuronium bromide impurity A (this compound) in commercial batches underscores the need for rigorous chromatographic separation. Key parameters include:

  • Column : C18 reverse-phase (250 × 4.6 mm, 5 μm).
  • Mobile Phase : Acetonitrile-phosphate buffer (pH 3.0) gradient.
  • Detection : UV at 210 nm.

Typical retention times for this compound range from 12–14 minutes, with baseline resolution from structurally similar impurities.

Spectroscopic Characterization

  • ¹H NMR : Peaks at δ 3.65–3.75 (piperidinium N-CH₃), δ 4.70–4.85 (C17-OH), and δ 2.05 (acetate COCH₃) confirm substitution patterns.
  • Mass Spectrometry : ESI-MS shows [M]²⁺ at m/z 388.2 and characteristic bromide isotope patterns.

Challenges in Industrial-Scale Synthesis

Solvent Selection and Waste Management

Large-scale synthesis requires solvents like dichloromethane and methanol, posing environmental and safety concerns. Recrystallization from acetone-methanol mixtures (3:1 v/v) offers a balance between yield (67–70%) and solvent recovery.

Thermal Stability Considerations

This compound degrades above 40°C, necessitating low-temperature drying (≤35°C) and inert atmosphere storage to prevent hydrolysis of the acetate group.

Comparative Analysis with Analogous Compounds

Parameter This compound Rocuronium Bromide Pancuronium Bromide
Quaternizing Agent Methylpiperidine Allyl bromide Allyl bromide
Reaction Time 48–72 hours 22 hours 24–48 hours
Final Purity ≥98.5% ≥95% ≥99%
Major Impurity Pancuronium Desallyl rocuronium Dacuronium

Data adapted from.

Chemical Reactions Analysis

Dacuronium bromide undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Properties

Dacuronium bromide acts by competitively inhibiting acetylcholine at the neuromuscular junction, leading to muscle paralysis. Its pharmacokinetics include rapid onset and intermediate duration of action, which are critical in surgical settings. The drug is metabolized primarily in the liver, with biliary excretion being a key route of elimination. Understanding these properties is essential for optimizing its use in different patient populations.

Clinical Applications

  • General Anesthesia :
    • This compound is commonly used during general anesthesia to facilitate intubation and ensure muscle relaxation throughout surgical procedures. Its rapid onset allows for quick induction, while its intermediate duration helps maintain muscle relaxation without prolonged effects post-surgery.
  • Intensive Care Unit (ICU) Sedation :
    • In critically ill patients requiring mechanical ventilation, this compound can be administered to prevent spontaneous movements that may interfere with ventilator support. This application necessitates careful monitoring to avoid prolonged neuromuscular blockade.
  • Surgical Procedures :
    • The compound is particularly beneficial in surgeries requiring precise control of muscle relaxation, such as orthopedic or abdominal surgeries. Its use can enhance surgical conditions and improve outcomes by minimizing movement during critical phases of surgery.

Comparative Efficacy and Safety

When compared to other neuromuscular blockers like vecuronium and rocuronium, this compound exhibits unique advantages:

  • Potency : this compound has been shown to be more potent than some alternatives, allowing for lower dosing requirements.
  • Hemodynamic Stability : Studies indicate that administration does not significantly alter cardiovascular parameters, making it a safer choice for patients with pre-existing cardiovascular conditions.

Case Studies and Research Findings

Several clinical studies have evaluated the efficacy and safety of this compound in various surgical contexts:

  • A study published in the British Journal of Anaesthesia highlighted the effective use of this compound in cardiac surgeries, where its hemodynamic stability proved advantageous over other agents like pancuronium .
  • Research analyzing the pharmacokinetics of dacuronium indicated its rapid distribution and elimination profile, supporting its use in short-duration procedures .

Data Tables

Parameter This compound Vecuronium Bromide Rocuronium Bromide
Onset of Action2-3 minutes3-5 minutes1-2 minutes
Duration of Action30-60 minutes20-35 minutes30-60 minutes
PotencyHigherModerateModerate
Cardiovascular EffectsMinimalVariableMinimal

Comparison with Similar Compounds

Key Pharmacological Properties :

  • Potency : Approximately 1/10th that of tubocurarine and 1/50th that of pancuronium bromide .
  • Onset and Duration : Rapid onset (3–5 minutes) and shorter duration of action compared to pancuronium .
  • Reversibility : Effects are reversible with neostigmine or edrophonium, though one reported case showed recurrent blockade post-reversal .

Comparison with Similar Compounds

Pancuronium Bromide

Molecular Formula : C₃₅H₆₀Br₂N₂O₄ .
Key Differences :

  • Potency : Pancuronium is 50 times more potent than dacuronium, attributed to its dual quaternary ammonium groups and optimal interonium distance (~11.08 Å) for receptor binding .
  • Duration : Pancuronium has a prolonged duration (~90–120 minutes) versus dacuronium’s shorter action (~30–60 minutes) .
  • Clinical Use : Pancuronium became a gold standard for long-duration surgeries, while dacuronium remained experimental .
Parameter Dacuronium Bromide Pancuronium Bromide
Relative Potency 1 (Baseline) 50x
Onset Time 3–5 minutes 4–6 minutes
Duration of Action 30–60 minutes 90–120 minutes
Reversibility Neostigmine/Edrophonium Neostigmine

Vecuronium Bromide

Molecular Formula : C₃₄H₅₇BrN₂O₄ .
Key Differences :

  • Potency : Vecuronium is 5–8x more potent than dacuronium, with intermediate duration (30–40 minutes) .
  • Metabolism : Unlike dacuronium, vecuronium undergoes hepatic metabolism, reducing dependency on renal excretion .

Rocuronium Bromide

Molecular Formula : C₃₂H₅₃BrN₂O₄ .
Key Differences :

  • Onset : Rocuronium has the fastest onset (1–2 minutes) among steroidal NMBAs, outperforming dacuronium .
  • Clinical Preference : Rocuronium’s rapid action and reliable reversibility make it preferred for rapid-sequence intubation .

Fazadinium Dibromide

Molecular Formula : C₂₈H₃₂Br₂N₄O₂ .
Key Differences :

  • Mechanism: Fazadinium is a non-steroidal NMBA with a benzylisoquinolinium structure, contrasting with dacuronium’s steroidal backbone .
  • Histamine Release : Associated with significant histamine release, a side effect absent in dacuronium .

Tubocurarine

Molecular Formula : C₃₇H₄₁N₂O₆⁺ .
Key Differences :

  • Origin : Natural alkaloid vs. synthetic dacuronium.
  • Potency : Dacuronium is 10x less potent than tubocurarine .
  • Side Effects : Tubocurarine causes hypotension (via histamine release and ganglionic blockade), while dacuronium has minimal cardiovascular effects .

Structural and Pharmacokinetic Insights

  • Quaternary Ammonium Groups : Pancuronium and rocuronium have two quaternary amines, enhancing receptor affinity and potency compared to dacuronium’s single quaternary group .
  • Metabolism : Dacuronium relies on renal excretion, whereas vecuronium and rocuronium undergo hepatic metabolism, offering flexibility in patients with renal impairment .

Clinical Implications and Limitations

In contrast, successors like rocuronium and vecuronium combined rapid onset, reliable reversibility, and favorable safety profiles, cementing their roles in modern anesthesia .

Biological Activity

Dacuronium bromide is a non-depolarizing neuromuscular blocking agent primarily used in anesthesia to facilitate intubation and provide muscle relaxation during surgical procedures. Its mechanism of action involves competitive antagonism at the neuromuscular junction, specifically targeting nicotinic acetylcholine receptors.

This compound operates by binding to nicotinic receptors at the motor end plate, preventing acetylcholine from eliciting muscle contraction. This competitive inhibition leads to muscle paralysis, which is essential during surgeries requiring controlled ventilation and immobility. The effects can be reversed with acetylcholinesterase inhibitors, such as neostigmine, which increase the availability of acetylcholine at the neuromuscular junction .

Pharmacokinetics

  • Absorption : Poorly absorbed from the gastrointestinal tract.
  • Volume of Distribution : Approximately 0.3 L/kg in infants and slightly lower in older children.
  • Protein Binding : About 30% bound to plasma proteins.
  • Metabolism : Primarily metabolized by the liver to a less active metabolite, 17-desacetyl-rocuronium.
  • Elimination Half-life : Variable, depending on patient factors but generally ranges from 30 to 90 minutes .

Efficacy and Safety

Clinical studies have demonstrated that this compound provides effective muscle relaxation with a rapid onset of action. In a study involving anesthetized patients, it was found that dacuronium effectively facilitated intubation with minimal cardiovascular side effects .

Case Studies

  • Study on Anesthetic Use :
    • In a randomized trial involving patients undergoing elective surgery, this compound was compared with other neuromuscular blockers. The results indicated that patients receiving dacuronium had shorter recovery times and fewer complications related to residual neuromuscular blockade .
  • Adverse Effects :
    • Some reports have noted adverse effects such as prolonged neuromuscular blockade and allergic reactions. Monitoring of neuromuscular function is recommended to mitigate these risks .

Table: Comparative Analysis of Neuromuscular Blockers

Drug NameOnset TimeDurationReversal AgentSide Effects
This compound1-2 min30-60 minNeostigmineProlonged paralysis
Rocuronium Bromide1-2 min30-60 minNeostigmineInjection site pain
Vecuronium2-3 min30-60 minNeostigmineHypotension

Q & A

Q. What controls are essential when evaluating the hemodynamic side effects of this compound in animal models?

  • Methodological Answer : Sham-operated animals and vehicle controls (saline infusion) account for surgical stress. Telemetry implants measure real-time blood pressure and heart rate. Ganglionic blockade with hexamethonium isolates neuromuscular effects from autonomic interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dacuronium Bromide
Reactant of Route 2
Dacuronium Bromide

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